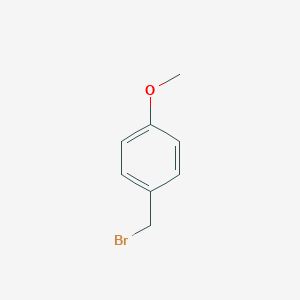

4-Methoxybenzyl bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRWGTZFONRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181878 | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-25-0 | |

| Record name | 4-Methoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxybenzyl bromide CAS number and properties

An In-depth Technical Guide to 4-Methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial reagent in modern organic synthesis. It details the compound's chemical and physical properties, safety information, and its significant applications, particularly in the protection of functional groups during the synthesis of complex molecules relevant to drug development.

Core Properties and Identification

This compound, also known as p-methoxybenzyl bromide or 1-(bromomethyl)-4-methoxybenzene, is an organic compound widely utilized as a versatile intermediate in various chemical syntheses.[1][2] Its reactivity is primarily due to the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 2746-25-0[1][2][3][4][5][6] |

| Molecular Formula | C₈H₉BrO[2][3][4][5][6] |

| Molecular Weight | 201.06 g/mol [3][6][7] |

| Synonyms | 1-(Bromomethyl)-4-methoxybenzene, 4-(Bromomethyl)anisole, p-(Bromomethyl)anisole[1][2][4] |

| InChI Key | GIGRWGTZFONRKA-UHFFFAOYSA-N[2][4] |

| SMILES | COC1=CC=C(CBr)C=C1[2][8] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][4][9] |

| Boiling Point | 91 °C at 1 mmHg[1][6][8][9] |

| Density | 1.379 - 1.395 g/mL at 25 °C[1][6][8][9] |

| Refractive Index | n20/D 1.5780[6][10][11] |

| Solubility | Soluble in organic solvents[2] |

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[13]

Table 3: GHS Safety Information for this compound

| Category | Information |

| Pictogram | GHS05 (Corrosion)[6][7] |

| Signal Word | Danger[6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[6][7][14] May cause respiratory irritation.[1] |

| Precautionary Statements | P260: Do not breathe mist/vapours/spray.[7][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][13] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent for the introduction of the 4-methoxybenzyl (PMB) protecting group, particularly for alcohols and phenols.[1][14] The PMB group is valued for its stability under a wide range of reaction conditions and its selective removal under oxidative or acidic conditions. This makes it highly useful in multi-step syntheses of complex molecules, including pharmaceuticals.[1] For instance, it is a useful reactant in the study of diarylpyrazoles as cyclooxygenase-2 inhibitors and an important intermediate in the synthesis of tetrahydropalmatine.[6][10][11][15]

Protection of Alcohols

The PMB ether is formed by treating an alcohol with this compound in the presence of a base, such as sodium hydride (NaH).

Caption: Protection of an alcohol using PMB-Br and subsequent deprotection via oxidative cleavage with DDQ.

Experimental Protocols

Synthesis of this compound from p-Methoxybenzyl Alcohol

A common method for preparing this compound involves the reaction of p-methoxybenzyl alcohol with hydrogen bromide.[15]

Materials:

-

p-Methoxybenzyl alcohol (20g)

-

Benzene (B151609) (100ml)

-

Hydrogen bromide (HBr) gas

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a condenser, dissolve 20g of p-methoxybenzyl alcohol in 100ml of benzene.[15]

-

Stir the mixture while heating in a water bath. Introduce HBr gas rapidly until the solution clarifies.[15]

-

Heat the solution to 58°C and maintain the reaction for approximately 30 minutes.[15]

-

After cooling, wash the organic phase with water (4 x 300ml).[15]

-

Dry the organic layer with anhydrous MgSO₄.[15]

-

Remove the benzene via rotary evaporation to yield this compound as a yellowish oil. The reported yield for this method is 71.4%.[15]

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general procedure for the formation of a PMB ether.

Materials:

-

Primary alcohol (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

This compound (1.1 eq)

Procedure:

-

Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.[16]

-

Carefully add the sodium hydride portion-wise to the stirred solution.[16]

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.[16]

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the alkoxide solution at 0 °C.[16]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[16]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired PMB-protected alcohol.

Caption: Workflow for the protection of a primary alcohol using this compound.

References

- 1. 2746-25-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. CAS 2746-25-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [aobchem.com]

- 6. This compound | 2746-25-0 [chemicalbook.com]

- 7. This compound | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Buy 4-Methoxy Benzyl Bromide 2746-25-04-Methoxy Benzyl Bromide 2746-25-0 Online [nsrlaboratories.com]

- 10. This compound CAS#: 2746-25-0 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Page loading... [wap.guidechem.com]

- 15. Page loading... [wap.guidechem.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Bromide from p-Anisic Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzyl bromide from p-anisic alcohol, a critical process for the development of various pharmaceutical intermediates. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathways and experimental workflows.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed as a protecting group for alcohols and phenols in the production of complex molecules. Its synthesis from the readily available p-anisic alcohol (4-methoxybenzyl alcohol) is a fundamental transformation. This guide explores common and effective methods for this conversion, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.

| Property | p-Anisic Alcohol (4-Methoxybenzyl alcohol) | This compound |

| CAS Number | 105-13-5[1][2] | 2746-25-0[3] |

| Molecular Formula | C₈H₁₀O₂[1][2] | C₈H₉BrO[3] |

| Molecular Weight | 138.16 g/mol [1][2] | 201.06 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[2] | Yellowish oil-like substance[4] or colorless oil[3] |

| Melting Point | 22-25 °C[1][2] | Not available |

| Boiling Point | 259 °C[1] | 120-140 °C at 22 Torr[3][5], 91 °C at 1 mm Hg[6] |

| Density | 1.113 g/cm³[1] | 1.379 g/mL at 25 °C[6] |

Synthesis Methodologies

Several established methods exist for the bromination of p-anisic alcohol. The choice of method often depends on factors such as desired yield, available reagents, and scalability. This section details three common protocols.

This method involves the direct reaction of p-anisic alcohol with hydrogen bromide gas.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a condenser, place 20g of p-methoxybenzyl alcohol and 100ml of benzene (B151609).[4]

-

Heat the mixture in a water bath while stirring.[4]

-

Introduce HBr gas rapidly into the solution until it transitions from turbid to transparent.[4]

-

Continue heating the solution to 58°C and maintain the reaction for approximately 30 minutes.[4]

-

After the reaction, wash the organic phase four times with 300ml of water.[4]

-

Dry the organic phase using anhydrous MgSO₄.[4]

-

Remove the benzene via rotary evaporation to yield the product.[4]

Quantitative Data:

| Parameter | Value |

| Yield | 71.4%[4] |

| Product Appearance | Yellowish oil-like substance[4] |

The Appel reaction provides an alternative route using solid reagents, which can be more convenient for smaller-scale syntheses.

Experimental Protocol:

-

Dissolve 3.0 g (0.0217 mol) of p-methoxybenzyl alcohol in 50 ml of ether in a suitable flask.[3]

-

Add 14.4 g (0.0433 mol) of carbon tetrabromide to the solution.[3]

-

While cooling the mixture with an ice bath, add 11.4 g (0.0433 mol) of triphenylphosphine.[3]

-

Stir the reaction mixture at room temperature for 3 hours.[3]

-

Remove the solvent under reduced pressure.[3]

-

Purify the residue by filtering through a short silica (B1680970) gel column using an ether/hexane (1:1) mixture as the eluent.[3]

-

Further purify the filtrate by bulb-tube distillation to obtain the final product.[3]

Quantitative Data:

| Parameter | Value |

| Yield | 47%[3] |

| Product Appearance | Colorless oil[3] |

| Boiling Point | 120-140 °C (22 Torr)[3] |

Phosphorus tribromide is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides.

Experimental Protocol:

-

Dissolve the p-anisic alcohol in an anhydrous aprotic solvent such as diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Cool the solution in an ice bath.[7]

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[7]

-

Combine the organic layers and wash with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[7]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.

Quantitative Data:

A study applying a solvent-free version of this reaction reported a high yield.

| Parameter | Value |

| Yield | 86% (solvent-free conditions)[9] |

Purification

Purification of this compound is critical to remove byproducts and unreacted starting materials. Benzyl bromides can be thermally unstable, therefore vacuum distillation is recommended to lower the boiling point and prevent decomposition.[5] For impurities with close boiling points, fractional distillation can improve separation.[5] Column chromatography using deactivated silica gel (by adding ~1% v/v triethylamine (B128534) to the eluent) or neutral alumina (B75360) can also be employed to avoid decomposition on the stationary phase.[5]

Visualizations

References

- 1. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 4-methoxybenzyl Alcohol | Quality Chemical Dealer [chemicalbull.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 2746-25-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of 4-Methoxybenzyl Bromide with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the reactivity of 4-methoxybenzyl bromide (PMB-Br) with a range of common nucleophiles. It covers the underlying mechanistic principles, including the competition between SN1 and SN2 pathways, and presents quantitative data and detailed experimental protocols for its application in organic synthesis, particularly for the introduction of the versatile 4-methoxybenzyl (PMB) protecting group.

Core Concepts: Mechanistic Overview

This compound is a primary benzylic halide whose reactivity is significantly influenced by the electron-donating methoxy (B1213986) group at the para position. This substitution pattern allows the compound to react via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms.[1][2] The operative pathway is determined by factors such as the strength of the nucleophile, solvent polarity, and reaction temperature.[1]

-

SN1 Pathway: The para-methoxy group strongly stabilizes the formation of a benzylic carbocation intermediate through resonance.[3][4] This stabilization lowers the activation energy for the SN1 pathway, making it more favorable compared to unsubstituted benzyl (B1604629) bromide.[5] This pathway is preferred with weak nucleophiles and polar protic solvents that can solvate both the departing bromide anion and the carbocation intermediate.[1]

-

SN2 Pathway: As a primary halide, the electrophilic carbon of PMB-Br is relatively unhindered, allowing for direct backside attack by a nucleophile in a concerted mechanism.[6][7] This pathway is favored by strong nucleophiles and polar aprotic solvents.[1] Kinetic studies on the reaction of benzyl bromides with amine nucleophiles have shown the reaction follows second-order kinetics, consistent with an SN2 mechanism.[8]

The dual reactivity makes this compound a versatile alkylating agent.

Reactivity with Oxygen Nucleophiles

This compound is widely used to protect alcohols, phenols, and carboxylic acids as their corresponding PMB ethers and esters.[9][10] These reactions typically proceed under basic conditions to deprotonate the oxygen nucleophile, followed by an SN2 attack on the PMB-Br.

Table 1: Representative Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|---|---|

| Primary Alcohol | NaH | THF/DMF | 0 °C to RT, 1-2 h | PMB Ether | ~90% | [10] |

| Secondary Alcohol | NaH | THF | 0 °C to RT, 2-4 h | PMB Ether | 70-85% | [11] |

| Carboxylic Acid | K₂CO₃ | HMPA | RT, 72 h | PMB Ester | 78% | [9] |

| Cephalosporin COOH | (not specified) | (not specified) | (not specified) | PMB Ester | 57% |[9] |

Experimental Protocol 1: PMB Protection of a Primary Alcohol

This protocol details the formation of a 4-methoxybenzyl ether from a primary alcohol using sodium hydride as the base.[10][12]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous Tetrahydrofuran (THF) and/or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.

-

Addition of PMB-Br: Add a solution of this compound (1.1 - 1.3 eq) in a minimal amount of anhydrous THF dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution or methanol (B129727) at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel, dilute with ethyl acetate (B1210297) or diethyl ether, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reactivity with Nitrogen Nucleophiles

N-alkylation using PMB-Br is a common strategy for protecting amines. These reactions typically proceed via an SN2 mechanism.[8][13] Mild inorganic bases are often sufficient to neutralize the HBr byproduct, preventing the protonation and deactivation of the amine nucleophile.

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|---|---|

| Primary Aniline | K₂CO₃ | Acetonitrile (B52724) | Reflux, 4-8 h | N-PMB Aniline | Good to High | [13] |

| Imidazopyridine | K₂CO₃ | DMF | RT, overnight | N-PMB product | 52-72% | [14] |

| 4-Alkoxy-2-pyridone | t-BuOK | THF | RT, 2-6 h | N-PMB product | High |[15] |

Experimental Protocol 2: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary amine using potassium carbonate as the base.[13]

-

Preparation: To a dry round-bottom flask, add the primary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Dissolution: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension (approx. 0.2 M).

-

Addition of PMB-Br: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.

Reactivity with Sulfur Nucleophiles

Sulfur-based nucleophiles, particularly thiolates, are soft and highly polarizable, making them excellent partners for SN2 reactions with PMB-Br.[16] These reactions are typically fast and highly efficient, requiring only a mild base to generate the thiolate anion.

Table 3: Representative Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|---|---|

| Thiophenol | Et₃N | THF | 0 °C to RT, 1 h | PMB Thioether | >95% (expected) | [16][17] |

| Alkyl Thiol | K₂CO₃ | DMF | RT, 1-2 h | PMB Thioether | >90% (expected) |[16] |

Experimental Protocol 3: S-Alkylation of a Thiol

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous DMF or THF (approx. 0.2 M).

-

Deprotonation: Add a suitable base (e.g., triethylamine, 1.2 eq, or potassium carbonate, 1.5 eq) and stir for 15-30 minutes at room temperature.

-

Addition of PMB-Br: Add this compound (1.05 eq) dropwise to the solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid; monitor by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and brine to remove the solvent and salt byproducts.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting PMB thioether is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

General Experimental Workflow

The successful execution of reactions involving this compound follows a standard workflow in synthetic organic chemistry, from initial setup to final product characterization.

Conclusion

This compound is a highly effective and versatile electrophile for the alkylation of oxygen, nitrogen, and sulfur nucleophiles. Its reactivity is characterized by a balance between SN1 and SN2 pathways, which can be modulated by the choice of nucleophile and reaction conditions. The protocols and data presented herein serve as a comprehensive guide for researchers utilizing this reagent for the synthesis of complex molecules and for the strategic application of the PMB protecting group in drug development and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. allen.in [allen.in]

- 6. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scilit.com [scilit.com]

Stability of 4-Methoxybenzyl Bromide Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl bromide (PMB-Br), a common reagent in organic synthesis, particularly for the introduction of the p-methoxybenzyl (PMB) protecting group, exhibits variable stability under different chemical environments. Understanding its behavior in acidic and basic conditions is crucial for optimizing reaction yields, minimizing impurity formation, and ensuring the integrity of synthetic pathways. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, and offering experimental protocols for its analysis. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and general principles of physical organic chemistry to provide a thorough understanding of its reactivity.

Introduction

This compound (Figure 1) is a substituted aromatic halide valued for its utility in protecting alcohols, phenols, and carboxylic acids. The electron-donating nature of the para-methoxy group significantly influences its reactivity, primarily by stabilizing the benzylic carbocation intermediate formed during nucleophilic substitution reactions.[1] This enhanced reactivity, however, also contributes to its inherent instability, particularly in the presence of nucleophiles such as water, acids, and bases. This document aims to provide a detailed analysis of the stability of this compound under both acidic and basic conditions, addressing reaction mechanisms, potential degradation products, and analytical methodologies for monitoring its stability.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

General Stability and Handling

This compound is known to be less stable than its chloride counterpart, 4-methoxybenzyl chloride, and is susceptible to polymerization.[2] It is also sensitive to light, air, and moisture.[3] For general laboratory use, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.[1]

Stability Under Acidic Conditions

Under acidic conditions, the primary degradation pathway for this compound in aqueous media is hydrolysis, proceeding through a solvolysis reaction. The presence of the electron-donating methoxy (B1213986) group at the para position strongly favors a unimolecular nucleophilic substitution (SN1) mechanism.

Reaction Mechanism and Kinetics

The acid-catalyzed hydrolysis of this compound is initiated by the departure of the bromide leaving group, facilitated by the polarity of the solvent, to form a resonance-stabilized benzylic carbocation. This carbocation is the key intermediate, and its stability is the primary determinant of the reaction rate. The methoxy group effectively delocalizes the positive charge through resonance, making this carbocation particularly stable and the reaction proceed readily. The carbocation then rapidly reacts with water, a nucleophile, to form 4-methoxybenzyl alcohol after deprotonation.

Degradation Products

The primary degradation product of this compound under acidic hydrolysis is 4-methoxybenzyl alcohol . In the presence of other nucleophiles, a mixture of products can be expected. Under strongly acidic conditions or at elevated temperatures, there is a possibility of side reactions such as polymerization, initiated by the reactive carbocation, or etherification if an alcohol is present as a solvent or co-solvent.

The following diagram illustrates the proposed SN1 hydrolysis pathway under acidic conditions.

Caption: Proposed SN1 mechanism for the acid-catalyzed hydrolysis of this compound.

Stability Under Basic Conditions

In basic aqueous solutions, this compound also undergoes hydrolysis to form 4-methoxybenzyl alcohol. The reaction mechanism in the presence of a strong nucleophile like the hydroxide (B78521) ion can have contributions from both SN1 and bimolecular nucleophilic substitution (SN2) pathways.

Reaction Mechanism and Kinetics

Given the stability of the 4-methoxybenzyl carbocation, an SN1 pathway is still highly probable. However, the presence of a high concentration of a strong nucleophile (OH⁻) can also promote a direct SN2 attack on the benzylic carbon. The reaction rate in basic conditions is expected to be dependent on the concentration of both the this compound and the hydroxide ion. Safety data sheets indicate that contact with alkaline materials liberates heat, suggesting a rapid exothermic reaction.

Degradation Products

The principal degradation product under basic hydrolysis is 4-methoxybenzyl alcohol . At higher concentrations of base or elevated temperatures, the formation of the corresponding dibenzyl ether, bis(4-methoxybenzyl) ether , through the Williamson ether synthesis (where a molecule of 4-methoxybenzyl alcohol, once formed, acts as a nucleophile towards another molecule of this compound) is a possible side reaction.

The following diagram outlines the potential reaction pathways under basic conditions.

References

A Technical Guide to the Mechanism and Application of 4-Methoxybenzyl Bromide in Protection Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the 4-methoxybenzyl (PMB) group, a widely utilized protecting group for alcohols, phenols, and amines in complex organic synthesis. We will focus on the mechanism of action when using 4-methoxybenzyl bromide and related halides for the introduction of the PMB group and explore the various methods for its subsequent removal.

Core Concepts: The 4-Methoxybenzyl (PMB) Protecting Group

The 4-methoxybenzyl group is a versatile tool in multistep synthesis, prized for its stability under a range of conditions and, most notably, for its unique deprotection pathways.[1] Unlike a standard benzyl (B1604629) (Bn) group, the electron-donating methoxy (B1213986) substituent on the para position of the aromatic ring significantly alters the group's electronic properties. This feature allows for selective cleavage under oxidative conditions that leave other protecting groups, including benzyl ethers, intact.[2][3] While 4-methoxybenzyl chloride (PMBCl) is more commonly used due to its greater stability, this compound (PMBBr) is a more reactive agent for introducing the PMB group.[1]

Mechanism of Action: Protection Reactions

The primary mechanism for installing the PMB group onto alcohols and phenols is the Williamson ether synthesis , an SN2 reaction. For amines, the process is a direct nucleophilic substitution.

Mechanism Steps:

-

Deprotonation: A base is used to deprotonate the acidic proton of the alcohol, phenol, or amine. This generates a potent nucleophile: an alkoxide, phenoxide, or amide anion. Common bases include sodium hydride (NaH) for alcohols and amines, or weaker bases like potassium carbonate (K₂CO₃) for more acidic phenols.[2]

-

Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of this compound.

-

Displacement: The bromide ion is displaced as the leaving group, forming the protected PMB ether or PMB amine and a salt byproduct.[2]

The reaction proceeds via a classic SN2 pathway. The reactivity of PMBBr is higher than PMBCl, which can be advantageous for hindered or less reactive substrates.[2]

References

An In-depth Technical Guide to 4-Methoxybenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Methoxybenzyl bromide (PMB-Br). It details established experimental protocols for its synthesis, purification, and its primary application as a versatile protecting group for hydroxyl functionalities in multi-step organic synthesis. While this compound does not directly participate in biological signaling pathways, its role in the synthesis of complex bioactive molecules, which are instrumental in the study of such pathways, is discussed. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering detailed methodologies and structured data to support their scientific endeavors.

Introduction

This compound, also known as p-methoxybenzyl bromide (PMB-Br), is an important organic reagent widely utilized in synthetic chemistry. Its utility primarily stems from its role as a precursor to the p-methoxybenzyl (PMB) protecting group, which is favored for the temporary masking of alcohol and phenol (B47542) functionalities. The PMB group offers a distinct advantage due to its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic environments, providing orthogonality with other common protecting groups. This guide consolidates the key physical and chemical data of this compound, presents detailed experimental procedures, and discusses its application in the broader context of complex molecule synthesis relevant to pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Colorless to faint yellow liquid | [2][3] |

| Boiling Point | 91 °C at 1 mmHg | [4][5][6] |

| Melting Point | Not applicable (liquid at room temperature). Some sources report a high value (240 °C), which is likely the decomposition temperature. | [5] |

| Density | 1.379 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n²⁰/D) | 1.5780 | [4][6] |

| Solubility | Slightly soluble in water; soluble in common organic solvents. | [7] |

Chemical Properties

| Property | Description | Source(s) |

| IUPAC Name | 1-(bromomethyl)-4-methoxybenzene | [1] |

| CAS Number | 2746-25-0 | [1] |

| Reactivity | Highly reactive towards nucleophiles, making it an excellent reagent for introducing the PMB protecting group. The benzylic bromide is susceptible to SN2 displacement. | [2] |

| Stability | Thermally unstable and should be stored at low temperatures (2-8 °C). It can decompose over time, especially when exposed to light and moisture. Some commercial sources provide it stabilized with potassium carbonate. | [3] |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. |

Spectral Data

While actual spectra are not provided, this section describes the expected spectral characteristics of this compound based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic protons ortho to the -CH₂Br group |

| ~6.88 | Doublet | 2H | Aromatic protons ortho to the -OCH₃ group |

| ~4.48 | Singlet | 2H | Methylene protons (-CH₂Br) |

| ~3.80 | Singlet | 3H | Methoxy (B1213986) protons (-OCH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound in CDCl₃ is expected to exhibit the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | Aromatic carbon attached to the methoxy group |

| ~130.0 | Aromatic carbons ortho to the -CH₂Br group |

| ~129.5 | Aromatic carbon attached to the -CH₂Br group |

| ~114.0 | Aromatic carbons ortho to the methoxy group |

| ~55.3 | Methoxy carbon (-OCH₃) |

| ~33.5 | Methylene carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| 1610, 1510 | Strong | C=C stretching (aromatic ring) |

| 1250 | Strong | C-O stretching (aryl ether) |

| 1200-1000 | Strong | C-O stretching |

| 830 | Strong | C-H bending (para-disubstituted benzene) |

| 690-515 | Medium | C-Br stretching |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound from 4-Methoxybenzyl Alcohol

This protocol describes the synthesis of this compound from the corresponding alcohol using phosphorus tribromide.

Materials:

-

4-Methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 4-methoxybenzyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Protection of a Primary Alcohol using this compound

This protocol outlines the procedure for the protection of a primary alcohol as its PMB ether.

Materials:

-

Primary alcohol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, syringe, septum.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol and dissolve it in anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting PMB ether by flash column chromatography on silica (B1680970) gel.

Role in Drug Development and Signaling Pathway Research

This compound is not known to be directly involved in any biological signaling pathways. Its primary significance in drug development lies in its role as a key reagent for introducing the p-methoxybenzyl (PMB) protecting group. The strategic use of protecting groups is fundamental in the multi-step synthesis of complex, biologically active molecules that are often designed to interact with and modulate specific signaling pathways.

The PMB group allows for the selective protection of hydroxyl groups, enabling chemical transformations on other parts of a molecule without affecting the protected alcohol. The ability to deprotect the PMB group under specific conditions, which are orthogonal to the cleavage conditions of other protecting groups, is crucial for the successful synthesis of intricate molecular architectures. These molecules, which may include potential drug candidates, can then be used to probe and study various signaling cascades implicated in diseases such as cancer and inflammation.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protection of an Alcohol with this compound

Caption: Experimental workflow for the protection of an alcohol.

Role of Protecting Groups in Synthesizing Bioactive Molecules

Caption: Role of PMB protecting group in complex molecule synthesis.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as the key building block for the introduction of the p-methoxybenzyl (PMB) protecting group. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and application, make it an indispensable tool for chemists. While it does not have a direct role in modulating biological signaling pathways, its importance in the synthesis of complex molecules that are designed for this purpose is undeniable. This guide provides a solid foundation of technical information for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the effective and safe use of this important compound.

References

- 1. This compound | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. rsc.org [rsc.org]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. This compound | 2746-25-0 [chemicalbook.com]

- 7. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

A Comprehensive Technical Guide to 4-Methoxybenzyl Bromide: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for 4-methoxybenzyl bromide (CAS No. 2746-25-0). Adherence to these guidelines is essential to ensure a safe laboratory environment when working with this corrosive and lachrymatory chemical.

Chemical and Physical Properties

This compound is a reactive organic compound widely used in organic synthesis, particularly as a protecting group for alcohols and phenols.[1] It is crucial to be aware of its physical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [2][3][5] |

| Appearance | Clear to faint yellow or almost colorless liquid | [4][5][6] |

| Boiling Point | 91 °C @ 1 mm Hg | [3][5][7] |

| Density | 1.379 g/mL at 25 °C | [3][5][7] |

| Flash Point | >230 °F (>110 °C) | [3][7] |

| Refractive Index (n20/D) | 1.5780 | [3][7] |

| Solubility | No data available | [5] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[1][2][8] It is also harmful if swallowed and is a lachrymator, meaning it can cause tearing.[6][8]

GHS Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe mist/vapors/spray.[8]

-

P264: Wash hands and any exposed skin thoroughly after handling.[8][9]

-

P270: Do not eat, drink or smoke when using this product.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood.[6][10]

-

Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][8] Ensure gloves are inspected before use and changed immediately if contaminated.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[6]

3. Handling Procedures:

-

Avoid all personal contact, including inhalation.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[10]

-

When diluting, always add the material to water slowly; never add water to the material.[8]

4. Storage:

-

Store in a cool, dry, and well-ventilated area designated as a corrosives area.[6][9][10]

-

Keep containers tightly sealed and protected from physical damage.[8][9]

-

Store away from incompatible materials and foodstuffs.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

1. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][8]

-

Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

2. Spill Response:

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and notify emergency personnel.

-

Prevent the spill from entering drains.

-

3. Fire-Fighting Measures:

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[6] Do not use a full water jet.[9]

-

Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[8][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Visual Guides for Safety and Handling

The following diagrams provide a visual representation of key safety workflows.

References

- 1. 2746-25-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2746-25-0 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy 4-Methoxy Benzyl Bromide 2746-25-04-Methoxy Benzyl Bromide 2746-25-0 Online [nsrlaboratories.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | 2746-25-0 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.com [fishersci.com]

Spectral Analysis of 4-Methoxybenzyl Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzyl bromide (C₈H₉BrO), a key reagent in organic synthesis, particularly as a protecting group for alcohols and phenols. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its spectroscopic characterization.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.31 | d | 8.7 | 2H | Ar-H (ortho to OCH₃) |

| 6.87 | d | 8.7 | 2H | Ar-H (meta to OCH₃) |

| 4.49 | s | - | 2H | -CH₂Br |

| 3.81 | s | - | 3H | -OCH₃ |

¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 159.6 | C -OCH₃ |

| 130.4 | Ar-C H (ortho to OCH₃) |

| 129.9 | Ar-C (ipso to CH₂Br) |

| 114.2 | Ar-C H (meta to OCH₃) |

| 55.4 | -OC H₃ |

| 33.7 | -C H₂Br |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1610, 1585, 1512 | Strong | C=C stretch (aromatic ring) |

| 1248 | Strong | C-O-C stretch (asymmetric) |

| 1175 | Medium | In-plane C-H bend (aromatic) |

| 1030 | Medium | C-O-C stretch (symmetric) |

| 825 | Strong | Out-of-plane C-H bend (p-disubstituted) |

| 605 | Medium | C-Br stretch |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 3 | [M]⁺ (with ⁸¹Br) |

| 200 | 3 | [M]⁺ (with ⁷⁹Br) |

| 121 | 100 | [M-Br]⁺ (base peak) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 78 | Moderate | [C₆H₆]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans for adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference them to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small drop of the this compound sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct injection.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peaks, considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Identify the base peak and other significant fragment ions.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the chemical structure, as well as a typical experimental workflow.

Caption: Correlation of spectral techniques to molecular features.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electron-Donating Effects on 4-Methoxybenzyl Bromide Reactivity

This technical guide provides a comprehensive analysis of the reactivity of this compound, with a specific focus on the influence of its electron-donating methoxy (B1213986) group. This document details the underlying chemical principles, presents quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate key concepts.

Introduction to this compound and Electronic Effects

This compound, also known as p-methoxybenzyl bromide, is an organic compound widely utilized in organic synthesis.[1][2] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][3] Its chemical structure consists of a benzyl (B1604629) bromide scaffold with a methoxy group (-OCH3) at the para position of the benzene (B151609) ring.[2]

The reactivity of benzyl halides is significantly influenced by the nature of the substituents on the aromatic ring. The methoxy group in this compound is a potent electron-donating group (EDG). This is attributed to two primary electronic effects:

-

Resonance Effect (+R or +M): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions.[4][5]

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts an electron-withdrawing inductive effect. However, for the methoxy group, the resonance effect is significantly stronger and dominates the inductive effect.

These electron-donating properties have a profound impact on the reactivity of the benzylic carbon, primarily by stabilizing the transition state and any carbocation intermediates formed during chemical reactions.[4]

Reactivity Profile and Mechanistic Insights

The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This can proceed through either an SN1 or SN2 mechanism, or a pathway with characteristics of both. The electron-donating methoxy group strongly favors the SN1 pathway due to the stabilization of the resulting benzylic carbocation.[4][6]

Upon cleavage of the carbon-bromine bond, a secondary benzylic carbocation is formed. The para-methoxy group effectively stabilizes this carbocation through resonance, delocalizing the positive charge across the aromatic ring and the oxygen atom.[4] This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of reaction compared to unsubstituted benzyl bromide or benzyl bromides with electron-withdrawing groups.[4][6]

The enhanced reactivity of this compound makes it a valuable reagent for introducing the 4-methoxybenzyl (PMB) protecting group to alcohols and amines.[1]

Quantitative Analysis of Substituent Effects

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[7][8] The equation is given by:

log(k/k0) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k0 is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7]

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For reactions involving the formation of a positive charge in the transition state, such as the SN1 solvolysis of benzyl halides, the reaction constant ρ will have a large negative value.[6] Electron-donating groups have negative σ values, leading to an increase in the reaction rate. The σ+ constant is often used for substituents that can directly stabilize a positive charge through resonance, providing a better correlation.[6]

Table 1: Hammett σ+ Constants for Common Substituents

| Substituent | σ+ Value |

| p-OCH3 | -0.78 |

| p-CH3 | -0.31 |

| H | 0 |

| p-Cl | +0.11 |

| p-NO2 | +0.79 |

The significantly negative σ+ value for the p-methoxy group quantitatively demonstrates its strong electron-donating and carbocation-stabilizing capability.

Table 2: Relative Solvolysis Rates of Substituted Benzyl Chlorides

| Substituent | Relative Rate of Solvolysis |

| p-OCH3 | Very Fast |

| p-CH3 | Fast |

| H | Moderate |

| p-Cl | Slow |

| p-NO2 | Very Slow |

The rate of solvolysis of 4-methoxybenzyl chloride in liquid ammonia (B1221849) has been shown to increase with the addition of salts like KClO4, NaCl, and NH4Cl, which increase the ionizing power of the solvent and further stabilize the transition state.[9]

Experimental Protocols

Synthesis of this compound from 4-Methoxybenzyl Alcohol

This protocol is based on a common method for the conversion of benzyl alcohols to benzyl bromides.

Materials:

-

4-Methoxybenzyl alcohol

-

Phosphorus tribromide (PBr3)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure: [10]

-

Dissolve 4-methoxybenzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr3 (0.33 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

Synthesis via Radical Bromination

An alternative synthesis involves the radical bromination of 4-methylanisole (B47524).[11]

Materials:

-

4-Methylanisole

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

-

Dissolve 4-methylanisole and a catalytic amount of AIBN or BPO in CCl4 in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.05 equivalents) to the mixture.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Visualizations

Diagram 1: Nucleophilic Substitution (SN1) Mechanism

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2746-25-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]

- 6. web.viu.ca [web.viu.ca]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 4-Methoxybenzyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzyl bromide, a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals. While specific quantitative solubility data is not widely published, this document outlines its expected solubility in common organic solvents based on chemical principles and data from analogous compounds. Furthermore, it details a standardized experimental protocol for determining its solubility, ensuring reproducible and accurate results in a laboratory setting.

Core Properties of this compound

This compound, also known as p-methoxybenzyl bromide, is a substituted aromatic compound. Its structure, consisting of a polar methoxy (B1213986) group and a reactive benzyl (B1604629) bromide moiety attached to a nonpolar benzene (B151609) ring, dictates its solubility behavior. Key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Clear to slight yellow liquid | [2][4] |

| Melting Point | Not available | [4][5] |

| Boiling Point | 91 °C at 1 mmHg | [3][5][6] |

| Density | 1.379 g/mL at 25 °C | [3][4][6] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Its aromatic ring and the bromomethyl group contribute to its nonpolar character, while the methoxy group adds a degree of polarity. The closely related compound, benzyl bromide, is reported to be miscible with solvents like benzene, ethanol, and ether[7][8]. It is also noted that this compound is slightly soluble in water[9].

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is compatible with the overall polarity of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, and their polarity is suitable for dissolving this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of this compound will interact favorably with these nonpolar solvents. |

| Alcohols | Ethanol, Methanol | Soluble | The polarity of the hydroxyl group in alcohols can interact with the methoxy group of the solute. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Soluble | These solvents are capable of dissolving a wide range of polar and nonpolar compounds. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Soluble | The solubility will depend on the balance between the nonpolar interactions with the benzene ring and the slight polarity of the methoxy group. |

| Water | Slightly Soluble | As a largely nonpolar organic molecule, its solubility in the highly polar water is limited[9]. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound[10].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each organic solvent to the respective vials[10].

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24-72 hours[10]. A preliminary study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizing the Solubility Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 2746-25-0 [m.chemicalbook.com]

- 4. Buy 4-Methoxy Benzyl Bromide 2746-25-04-Methoxy Benzyl Bromide 2746-25-0 Online [nsrlaboratories.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 2746-25-0 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Utilizing 4-Methoxybenzyl Bromide for the Protection of Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and natural products. The para-methoxybenzyl (PMB) group is a versatile protecting group for alcohols and phenols due to its relative stability and, most notably, its selective removal under conditions that leave many other protecting groups intact. This application note provides detailed protocols for the protection of sterically hindered phenols using 4-methoxybenzyl bromide (PMB-Br) and subsequent deprotection strategies. Hindered phenols, often found in antioxidants and various pharmaceutical agents, can present unique challenges in synthetic chemistry. The protocols and data presented herein offer a guide for researchers to effectively utilize the PMB group in their synthetic endeavors.

The protection of a phenol (B47542) with PMB-Br proceeds via a Williamson ether synthesis, where the phenoxide anion acts as a nucleophile, displacing the bromide from the benzylic position of PMB-Br.[1] The electron-donating para-methoxy group on the benzyl (B1604629) ring makes the resulting PMB ether particularly susceptible to oxidative cleavage, providing an orthogonal deprotection strategy to standard acid- or base-labile protecting groups.[2]

Data Presentation: Protection and Deprotection of Hindered Phenols

The following table summarizes typical reaction conditions and yields for the protection of phenols with this compound and their subsequent deprotection. While specific examples for a wide range of hindered phenols are not extensively documented in single sources, the data below is compiled from examples of relevant substrates, including those with significant steric hindrance or electron-donating/withdrawing groups, to provide a representative overview.

| Substrate Example | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |

| 4,5-dichloro-N-aryl-thiophene-2-sulfonamide (with various phenols) | K₂CO₃, DMF, 80 °C, 3-6 h | 78-98 | TFA, DCM, rt, 1-2 h | 68-98 | [3] |

| General Hindered Secondary Alcohols | NaH, THF/DMF, 0 °C to rt | High | 0.5 equiv. TfOH, CH₂Cl₂, 21 °C, 15 min | 88-94 | [4] |

| General Alcohols | NaH (4 equiv.), THF-DMF, 0 °C, 1 h | N/A | DDQ (1.3 equiv.), CH₂Cl₂:pH 7 buffer (18:1), 0 °C to rt, 1 h | 97 | [2] |

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

Experimental Protocols

Protocol 1: Protection of a Hindered Phenol with this compound

This protocol is a general procedure for the Williamson ether synthesis adapted for hindered phenols.

Materials:

-

Hindered phenol

-

This compound (PMB-Br)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the hindered phenol (1.0 equiv.).

-

Dissolve the phenol in a minimal amount of anhydrous DMF or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 - 1.5 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Alternatively, a milder base like potassium carbonate (2.0-3.0 equiv.) can be used, and the reaction may require heating (e.g., to 80 °C).[3]

-

Allow the mixture to stir at 0 °C (for NaH) or the elevated temperature (for K₂CO₃) for 30-60 minutes to ensure complete formation of the phenoxide.

-

In a separate flask, dissolve this compound (1.1 - 1.3 equiv.) in a small amount of the reaction solvent.

-

Add the PMB-Br solution dropwise to the phenoxide mixture at 0 °C (if using NaH) or the reaction temperature.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-